molecular formula C16H30N2O3 B3027085 tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate CAS No. 1233951-68-2

tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate

Cat. No.: B3027085
CAS No.: 1233951-68-2
M. Wt: 298.42
InChI Key: SLWURSTYXYYNHZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3,3-dimethylbutanamido substituent at the 4-position.

Properties

IUPAC Name

tert-butyl 4-(3,3-dimethylbutanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)11-13(19)17-12-7-9-18(10-8-12)14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWURSTYXYYNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141139
Record name 1,1-Dimethylethyl 4-[(3,3-dimethyl-1-oxobutyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-68-2
Record name 1,1-Dimethylethyl 4-[(3,3-dimethyl-1-oxobutyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3,3-dimethyl-1-oxobutyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Protection of the piperidine nitrogen: This is achieved by reacting the starting material with tert-butyl chloroformate.

    Amidation: The protected piperidine is then reacted with 3,3-dimethylbutanoyl chloride to form the desired amide.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Their Key Features

Table 1: Substituent and Molecular Properties
Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties/Applications References
TERT-BUTYL 4-[4-(3,3-DIMETHYLBUTYL)ANILINO]-1-PIPERIDINECARBOXYLATE (241499-53-6) 4-(3,3-dimethylbutyl)anilino C22H36N2O2 360.54 95% purity; structural analog with aryl amino group
tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate (1233955-19-5) 3,3-diethylureido C15H29N3O3 299.41 Predicted density: 1.07 g/cm³; boiling point: 451.9°C
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) hydroxy(pyridin-2-yl)methyl C17H24N2O3 304.39 95% purity; pyridine enhances coordination potential
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (1349716-46-6) 3,4-difluorobenzylamino C17H22F2N2O2 326.38 Fluorine increases lipophilicity
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate (N/A) 3,4-dichloroanilino C16H20Cl2N2O2 343.25 Electron-withdrawing Cl atoms affect reactivity
Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: Compounds with aryl substituents (e.g., pyridinyl, dichloroanilino) exhibit higher molecular weights and altered electronic properties compared to aliphatic analogs like the 3,3-dimethylbutanamido group. Halogenated Groups: Fluorine and chlorine atoms (e.g., in CAS 1349716-46-6 and ) enhance lipophilicity and metabolic stability but may reduce solubility in aqueous media .

Physicochemical Properties :

  • Density and Boiling Points : The ureido derivative (CAS 1233955-19-5) has a lower molecular weight but a high predicted boiling point (451.9°C), likely due to intermolecular hydrogen bonding .
  • Purity : Most analogs (e.g., ) are reported with 95% purity, suggesting standardized synthetic protocols for Boc-protected piperidines.

Safety and Handling: Compounds like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) require respiratory and eye protection during handling, though GHS classifications are unspecified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate

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